N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15308535
Molecular Formula: C20H19NO5
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO5 |
|---|---|
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO5/c1-11-7-12(2)19-15(22)10-18(26-17(19)8-11)20(23)21-14-9-13(24-3)5-6-16(14)25-4/h5-10H,1-4H3,(H,21,23) |
| Standard InChI Key | CIIMRLGARAOHED-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC)C |
Introduction
N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are bicyclic compounds featuring a benzopyran structure, which consists of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two methoxy groups at the 2 and 5 positions of the phenyl ring, along with a carboxamide functional group attached to the chromene structure.
Synthesis
The synthesis of N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves several steps, including the use of precursor compounds and reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The availability of starting materials and reagents plays a crucial role in its synthesis.
Biological Activities
Research indicates that chromene derivatives, including N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide, exhibit a range of biological activities. These include:
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Antimicrobial Properties: The compound may inhibit the growth of certain microorganisms.
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Anticancer Properties: It may interact with specific molecular targets involved in cancer cell proliferation.
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Anti-inflammatory Properties: Potential to modulate inflammatory responses.
| Biological Activity | Mechanism of Action |
|---|---|
| Antimicrobial | Inhibition of microbial growth |
| Anticancer | Interaction with cancer cell targets |
| Anti-inflammatory | Modulation of inflammatory pathways |
Potential Applications
Given its biological activities, N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has potential applications in both antimicrobial and anticancer therapies. Its unique structural features may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Comparison with Similar Compounds
Similar compounds, such as N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide and 7-hydroxychromone, share structural similarities but differ in their substituents and biological activities. For example, N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide contains a chloro group, while 7-hydroxychromone lacks methoxy substituents and is known for strong antioxidant properties.
| Compound | Unique Features | Biological Activities |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Dimethoxyphenyl and carboxamide groups | Antimicrobial, anticancer, anti-inflammatory |
| N-(3-chloro-4-methoxyphenyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide | Chloro group | Similar biological activities |
| 7-hydroxychromone | Lacks methoxy substituents | Strong antioxidant properties |
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